Zyklophin

Pharmacodynamics Behavioral Pharmacology Drug Abuse Research

Choose Zyklophin for its unique, short-acting KOR antagonism (<12h), enabling acute, time-sensitive behavioral studies in mice without the weeks-long receptor perturbation of nor-BNI or JDTic. Its high selectivity (Ki ratio >1:194:>330 for KOR/MOR/DOR) ensures clean phenotypic readouts. Note: Contraindicated for rat models; source alternative KOR antagonists for those studies.

Molecular Formula C65H96N20O13
Molecular Weight 1365.6 g/mol
Cat. No. B10770762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZyklophin
Molecular FormulaC65H96N20O13
Molecular Weight1365.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(CNC(=O)CC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NCC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N
InChIInChI=1S/C65H96N20O13/c1-3-38(2)54-62(97)83-49(60(95)81-45(21-13-29-73-65(70)71)63(98)85-30-14-22-50(85)61(96)79-43(55(67)90)19-10-11-27-66)35-75-51(87)33-48(59(94)80-44(57(92)84-54)20-12-28-72-64(68)69)82-58(93)47(32-39-15-6-4-7-16-39)78-53(89)37-76-52(88)36-77-56(91)46(31-40-23-25-42(86)26-24-40)74-34-41-17-8-5-9-18-41/h4-9,15-18,23-26,38,43-50,54,74,86H,3,10-14,19-22,27-37,66H2,1-2H3,(H2,67,90)(H,75,87)(H,76,88)(H,77,91)(H,78,89)(H,79,96)(H,80,94)(H,81,95)(H,82,93)(H,83,97)(H,84,92)(H4,68,69,72)(H4,70,71,73)/t38?,43-,44-,45-,46-,47-,48-,49-,50-,54-/m0/s1
InChIKeyUWLIKQFWZOPOAX-HRFULILYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zyklophin: A Short-Acting Peptide Kappa Opioid Receptor Antagonist for CNS Research


Zyklophin is a semi-synthetic cyclic peptide [1] derived from dynorphin A, specifically designated as [N-benzyl-Tyr¹, cyclo(D-Asp⁵,Dap⁸)]-dynorphin A-(1-11)NH₂ [2]. It functions as a selective, systemically active antagonist of the kappa opioid receptor (KOR) [3]. Zyklophin is distinguished from other in-class KOR antagonists by its unique combination of systemic activity, CNS penetration, and a short duration of action (less than 12 hours), making it a valuable pharmacological tool for temporal control in behavioral studies [3][4]. Its selectivity profile demonstrates a strong preference for KOR over mu (MOR) and delta (DOR) opioid receptors (Ki ratio: 1/194/>330 for KOR/MOR/DOR) [5].

Why Zyklophin Cannot Be Directly Substituted with Other KOR Antagonists


Substituting Zyklophin with other KOR antagonists like nor-BNI or JDTic is not scientifically equivalent due to a fundamental difference in their pharmacodynamic and pharmacokinetic profiles. Nor-BNI and JDTic are small molecules with exceptionally long durations of action, with effects persisting for weeks after a single dose, leading to protracted receptor antagonism [1]. This can confound behavioral readouts, particularly in studies requiring precise temporal control or assessing acute stress responses. In contrast, Zyklophin's short duration of action (<12 hours) [2] enables the study of KOR antagonism in acute settings without long-term receptor perturbation. Furthermore, as a peptide, Zyklophin's selectivity profile and potential species-specific efficacy differ from small-molecule antagonists [3], making it an inappropriate substitute for experiments specifically requiring a short-acting, peptide-based KOR antagonist.

Quantitative Evidence Supporting Zyklophin Differentiation from KOR Antagonist Comparators


Duration of Antagonist Action: Zyklophin's Short Half-Life vs. Nor-BNI's Protracted Blockade

The most pronounced and procurement-relevant differentiation is the duration of action. Zyklophin's KOR antagonist activity in vivo is short-lived, lasting less than 12 hours [1]. This is in stark contrast to the established long-acting small-molecule KOR antagonist nor-binaltorphimine (nor-BNI), whose antagonism can persist for several weeks following a single administration [1]. This temporal difference is critical for experimental designs requiring washout periods or acute interventions.

Pharmacodynamics Behavioral Pharmacology Drug Abuse Research

Receptor Selectivity: Quantified Binding Affinity Across KOR, MOR, and DOR

Zyklophin demonstrates a well-defined selectivity for the kappa opioid receptor over mu (MOR) and delta (DOR) opioid receptors. Radioligand binding assays report a Ki ratio of 1/194/>330 for KOR/MOR/DOR [1]. This quantitative profile confirms its utility as a KOR-selective tool. While other peptide KOR antagonists like arodyn exist, Zyklophin's systemic activity and CNS penetration provide a distinct advantage [2].

Receptor Binding Selectivity Profile Opioid Pharmacology

CNS Bioavailability: Systemic Activity and Blood-Brain Barrier Penetration

Zyklophin is systemically active and crosses the blood-brain barrier (BBB) after peripheral (s.c.) administration [1][2]. This is a critical differentiator from many peptide antagonists, including linear dynorphin analogs, which are often rapidly metabolized and lack CNS bioavailability. For instance, arodyn, another KOR-selective peptide antagonist, is rapidly metabolized in rat brain homogenate [3], limiting its utility for systemic in vivo studies. Zyklophin's cyclic structure and N-terminal benzylation confer enhanced metabolic stability and BBB penetration [2].

Pharmacokinetics CNS Penetration Peptide Delivery

Behavioral Pharmacology: Divergent Anxiolytic Profile in Mouse Models of Anxiety

A direct head-to-head comparison revealed that Zyklophin and the long-acting KOR antagonist nor-BNI produce distinct anxiolytic-like effects in different mouse behavioral tests [1]. In the novelty-induced hypophagia (NIH) test, both Zyklophin (1-3 mg/kg) and nor-BNI (10 mg/kg) reduced anxiety. However, in the elevated plus maze (EPM) test, only nor-BNI produced a significant anti-anxiety effect, while Zyklophin did not [1]. This suggests that the pharmacological outcomes of KOR antagonism are dependent on the duration of receptor blockade and/or the specific behavioral paradigm.

Anxiety Behavioral Neuroscience Anxiolytic Effect

Stress-Induced Relapse: Prevention of Cocaine-Seeking Behavior

Zyklophin (3 mg/kg, s.c.) effectively prevented stress-induced reinstatement of cocaine-seeking behavior in a conditioned place preference (CPP) assay in mice [1]. This finding is consistent with the class effect of KOR antagonists, as both short-acting (like LY2444296) and long-acting (like nor-BNI and JDTic) compounds have shown similar efficacy in this model [2][3]. However, Zyklophin's short duration of action is critical for temporal specificity in this context, allowing researchers to probe the acute role of KOR signaling in stress-induced relapse without the persistent receptor antagonism that could confound subsequent testing or withdrawal phases.

Addiction Relapse Prevention Cocaine Abuse

Species-Specific Efficacy: Divergent Antagonism in Rat vs. Mouse Brain

A critical, and often overlooked, differentiator is Zyklophin's species-specific efficacy. In GTPγS coupling assays using rat brain tissue, Zyklophin did not antagonize κ, μ, or δ agonist-stimulated effects [1]. This is in contrast to its clear KOR antagonist activity in mouse brain tissue and in vivo in mice [2]. Notably, the prototypical KOR antagonist nor-BNI was effective in both rat and mouse brains [1]. This indicates that Zyklophin's pharmacological activity is not universal across rodent species.

Species Differences Translational Pharmacology GTPγS Assay

Defined Research Applications for Zyklophin Based on Comparative Evidence


Acute KOR Antagonism in Mouse Behavioral Models

Based on its short duration of action (<12 h) [1] and systemic CNS bioavailability [2], Zyklophin is ideally suited for acute, time-sensitive behavioral studies in mice. This includes tests like the novelty-induced hypophagia (NIH) assay, where its anxiolytic-like effects are observed [3], or acute stress-induced reinstatement of drug-seeking [1]. Its rapid washout period allows for within-subject experimental designs and minimizes carry-over effects that plague long-acting antagonists like nor-BNI.

Investigating KOR-Mediated Stress Responses Without Long-Term Receptor Modulation

The short duration of Zyklophin's antagonism (<12 h) [1] is a key advantage for studying the immediate role of KOR signaling in stress, anxiety, and addiction without causing the prolonged receptor desensitization or downstream transcriptional changes associated with long-acting antagonists like nor-BNI and JDTic [4]. This is critical for distinguishing acute signaling events from chronic adaptations.

Species-Specific Studies in Mice (But Not Rats)

Direct comparative evidence shows Zyklophin functions as a KOR antagonist in mouse brain and in vivo in mice, but fails to demonstrate antagonist activity in rat brain tissue [5]. Therefore, Zyklophin is a valid tool for mouse studies. However, its procurement for research in rat models is contraindicated; alternative KOR antagonists (e.g., nor-BNI, JDTic, or LY2444296) should be sourced for rat-based experiments.

Pharmacological Dissection of KOR-Selective Signaling

Zyklophin's high selectivity for KOR over MOR and DOR (Ki ratio >1:194:>330) [6] allows researchers to attribute observed effects specifically to KOR blockade. This is particularly valuable in complex systems where non-selective opioid antagonists would confound results. Furthermore, its lack of agonist activity in the warm-water tail-withdrawal assay [2] ensures that observed behavioral outcomes are due to pure antagonism, not partial agonism, which can occur with other KOR ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zyklophin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.